molecular formula C16H14FNO3 B255429 2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate

2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate

Cat. No. B255429
M. Wt: 287.28 g/mol
InChI Key: ZLLBZMDHUPLACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a derivative of benzoic acid and has a molecular formula of C16H14FNO3.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate involves the inhibition of bacterial and fungal growth by disrupting the cell membrane. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate has minimal toxicity towards normal cells and tissues. It has been found to have a low inhibitory concentration against various bacterial and fungal strains. It has also been found to have a potent antitumor effect in various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate in lab experiments include its potent antibacterial, antifungal, and antitumor properties. It also has a low toxicity towards normal cells and tissues. The limitations include its complex synthesis method and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the study of 2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate. These include the development of more efficient synthesis methods, the determination of its efficacy in vivo, and the exploration of its potential use as a fluorescent probe for the detection of DNA damage. Additionally, further studies are needed to determine its potential use in the treatment of bacterial and fungal infections and cancer.

Synthesis Methods

The synthesis of 2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate involves a multi-step process. The first step involves the reaction of 4-aminotoluene with ethyl 4-fluorobenzoate in the presence of a catalyst to form an intermediate product. This intermediate product is then treated with acetic anhydride to form the final product.

Scientific Research Applications

2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate has been extensively studied in scientific research for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage.

properties

Product Name

2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 4-fluorobenzoate

InChI

InChI=1S/C16H14FNO3/c1-11-2-8-14(9-3-11)18-15(19)10-21-16(20)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19)

InChI Key

ZLLBZMDHUPLACF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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